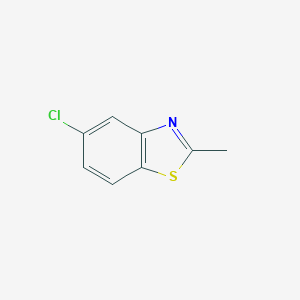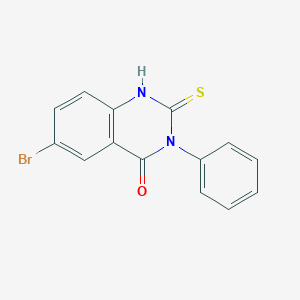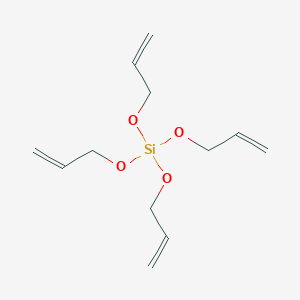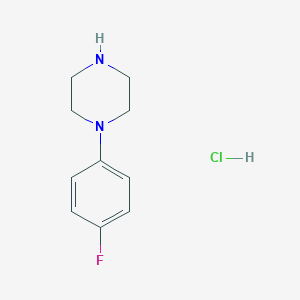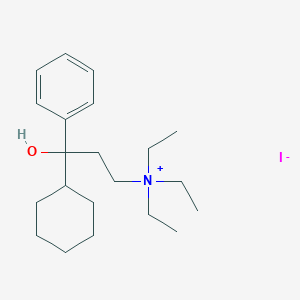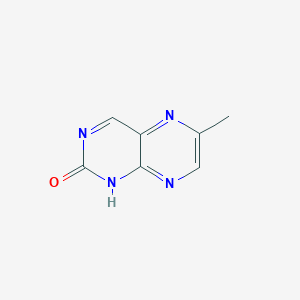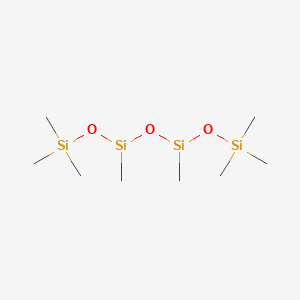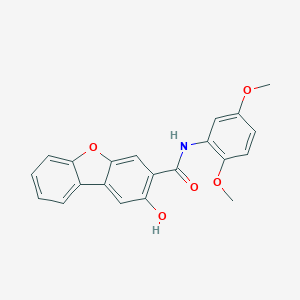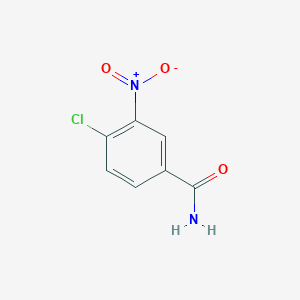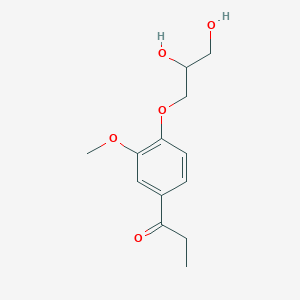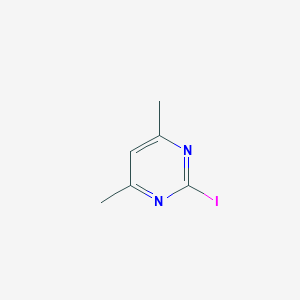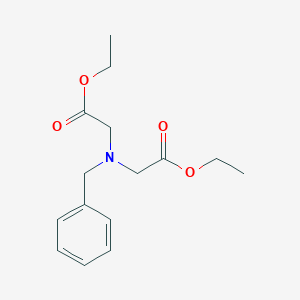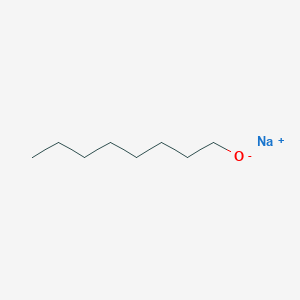
1,2-Diacetoxyphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diacetoxyphenanthrene, also known as acetylated phenanthrene, is a compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a white crystalline solid that is soluble in organic solvents like chloroform, ethanol, and acetone. It is widely used in scientific research applications due to its unique properties and characteristics.
Mecanismo De Acción
1,2-Diacetoxyphenanthrene is known to undergo various reactions like oxidation, reduction, and substitution. It can also undergo photochemical reactions when exposed to UV light. These reactions lead to the formation of various intermediates that are responsible for its biological and chemical properties.
Efectos Bioquímicos Y Fisiológicos
1,2-Diacetoxyphenanthrene has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. It has been used in various studies related to the treatment of cancer, inflammation, and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2-Diacetoxyphenanthrene has several advantages when used in lab experiments. It is readily available, easy to handle, and has well-established synthesis methods. It is also relatively stable and can be stored for long periods without significant degradation. However, it has some limitations, such as its low solubility in water, which makes it challenging to use in aqueous environments. It is also highly reactive and can undergo various reactions, which can complicate its use in certain experiments.
Direcciones Futuras
1,2-Diacetoxyphenanthrene has several potential future directions for research. It can be used as a starting material for the synthesis of new PAH compounds with unique properties. It can also be used in the development of new drugs for the treatment of cancer and other diseases. Further studies can be conducted to explore its potential use in environmental remediation and material science.
Conclusion:
In conclusion, 1,2-Diacetoxyphenanthrene is a unique compound that has found widespread use in scientific research. Its synthesis method is well-established, and it has several advantages and limitations when used in lab experiments. It has several biochemical and physiological effects and has potential future directions for research. Its properties and characteristics make it an essential compound in various fields of study, including organic synthesis, environmental chemistry, and material science.
Métodos De Síntesis
The synthesis of 1,2-diacetoxyphenanthrene involves the acetylation of phenanthrene using acetic anhydride and a catalyst like sulfuric acid. The reaction takes place at a temperature of around 60-70°C, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
1,2-Diacetoxyphenanthrene has been extensively used in scientific research due to its unique properties. It is used as a model compound to study the properties and behavior of PAHs in the environment. It is also used as a starting material for the synthesis of other PAH compounds. It has been used in various studies related to organic synthesis, environmental chemistry, and material science.
Propiedades
Número CAS |
19551-05-4 |
|---|---|
Nombre del producto |
1,2-Diacetoxyphenanthrene |
Fórmula molecular |
C18H14O4 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(1-acetyloxyphenanthren-2-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-10-9-15-14-6-4-3-5-13(14)7-8-16(15)18(17)22-12(2)20/h3-10H,1-2H3 |
Clave InChI |
BDBLFRQQQPJEGP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C |
SMILES canónico |
CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C |
Sinónimos |
1,2-Diacetoxyphenanthrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



